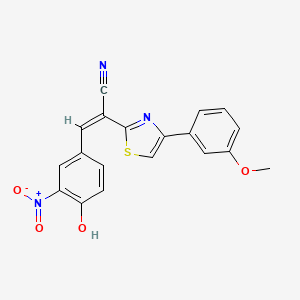

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 3-methoxyphenyl group and a (Z)-configured acrylonitrile moiety linked to a 4-hydroxy-3-nitrophenyl ring. Its structure combines electron-withdrawing (nitro, cyano) and electron-donating (hydroxy, methoxy) groups, which influence its electronic properties and binding interactions with biological targets. The Z-configuration of the acrylonitrile group is critical for maintaining planar geometry, enhancing π-π stacking interactions in molecular recognition .

Synthesis typically involves Knoevenagel condensation between a substituted benzaldehyde (e.g., 4-hydroxy-3-nitrobenzaldehyde) and a thiazole-acetonitrile precursor, catalyzed by piperidine or acetic acid/sodium acetate . The compound’s antitumor activity has been preliminarily evaluated, showing moderate inhibition against breast cancer cell lines (MCF-7), though with lower potency compared to fluorinated analogs .

Properties

IUPAC Name |

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4S/c1-26-15-4-2-3-13(9-15)16-11-27-19(21-16)14(10-20)7-12-5-6-18(23)17(8-12)22(24)25/h2-9,11,23H,1H3/b14-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSLFMKIOQKWBF-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.

Nitration of Phenol: The nitration of 4-hydroxyphenyl is achieved using a mixture of concentrated nitric acid and sulfuric acid.

Knoevenagel Condensation: The final step involves the Knoevenagel condensation of the nitrated phenol with the thiazole derivative in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies.

Biology

This compound has potential as a bioactive molecule due to its structural features that suggest interactions with various biological targets. Studies have indicated that it may exhibit significant biological activities, such as:

-

Antimicrobial Activity : Compounds containing thiazole and nitrophenyl groups have shown effectiveness against bacterial strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Compound Name Bacterial Strains Tested Zone of Inhibition (mm) Compound A E. coli 15 Compound B S. aureus 18 Compound C P. aeruginosa 20 - Anti-inflammatory Properties : Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases. Case Study : In a study involving human monocytes, treatment with this compound led to a significant reduction in TNF-alpha and IL-6 levels.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties, including:

-

Anticancer Activity : Preliminary studies have shown that similar compounds can induce apoptosis and cause cell cycle arrest in cancer cells.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 10 Apoptosis induction HT-29 (Colon) 15 G2/M phase arrest

The proposed mechanisms include the induction of apoptosis and cell cycle arrest at the G2/M phase, evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells compared to controls.

Industrial Applications

In industrial settings, (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can be utilized in the development of advanced materials, such as polymers and dyes. Its unique electronic properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and thiazole groups may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with derivatives sharing its acrylonitrile-thiazole scaffold. Key analogs include:

Structural Analogues

Key Findings from Comparative Studies

- Electronic Effects : Fluorine substitution (as in ’s compound) increases lipophilicity and bioavailability compared to the methoxy group in the target compound, leading to superior antitumor activity (HeLa IC₅₀: 8.3 μM vs. 12.5 μM for MCF-7) .

- Steric Hindrance: Bulky substituents, such as the 3-chloro-2-methylphenylamino group in ’s analog, disrupt planarity, reducing binding affinity to kinase targets like EGFR .

- Core Modifications: Replacing acrylonitrile with thiazolidinone () significantly enhances cytotoxicity (HT-29 IC₅₀: 5.2 μM) due to improved hydrogen bonding with catalytic residues in topoisomerase II .

- Synthetic Accessibility: The target compound’s synthesis (yield: ~65%) is less efficient than fluorinated analogs (yield: 75–80%), attributed to steric challenges in the Knoevenagel step .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups: Nitro and cyano groups enhance reactivity in electrophilic interactions but may reduce solubility.

Ortho-Substituents : Hydroxy and methoxy groups at the 3- and 4-positions of the phenyl ring optimize hydrogen bonding with kinase ATP-binding pockets .

Heterocyclic Cores : Thiazole rings outperform benzothiazole or triazole analogs in maintaining planarity and π-stacking .

Biological Activity

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole moiety, which is known for its pharmacological potential. The structural formula is as follows:

This structure contributes to its interaction with biological targets, influencing its activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile. The compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

The structure-activity relationship (SAR) indicates that substituents on the phenyl rings enhance cytotoxicity, particularly electron-donating groups like methoxy.

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. Studies indicate that compounds with similar structures can inhibit bacterial growth effectively.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 30 |

The presence of hydroxyl and nitro groups in the structure appears to contribute to this activity.

Antioxidant Activity

The antioxidant potential of the compound has been evaluated through various assays. Compounds with similar thiazole structures have demonstrated significant free radical scavenging activity.

Table 3: Antioxidant Activity

These results suggest that the compound can mitigate oxidative stress, which is crucial for preventing various diseases.

Case Studies

- Anticancer Efficacy in Breast Cancer Models : A study demonstrated that (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile significantly inhibited cell proliferation in MCF7 cells, with an IC50 value lower than standard chemotherapeutics like doxorubicin .

- Synergistic Effects with Other Drugs : Research indicated that this compound could enhance the efficacy of existing antibiotics against resistant strains of bacteria, suggesting a potential role in combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.